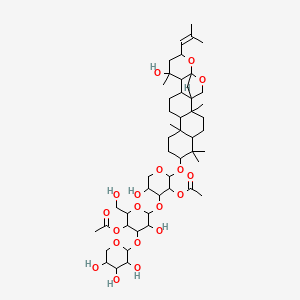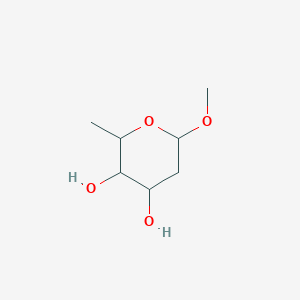![molecular formula C14H8F3NO3 B14146992 Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- CAS No. 89100-22-1](/img/structure/B14146992.png)
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C14H8F3NO3 It is known for its unique structural features, which include a nitrophenyl group and a trifluoromethylphenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification methods are critical to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)phenylmethanone: Similar structure but lacks the trifluoromethyl group.
(4-Methylphenyl)phenylmethanone: Contains a methyl group instead of a nitro group.
(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: Contains a piperazine ring, adding complexity to its structure.
Uniqueness
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- is unique due to the presence of both nitrophenyl and trifluoromethylphenyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89100-22-1 |
|---|---|
Formule moléculaire |
C14H8F3NO3 |
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)18(20)21/h1-8H |
Clé InChI |
WDGRDRNISWFDHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)



![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)

